molecular formula C₂₀H₁₅ClF₃N₅ B1662808 Pexidartinib CAS No. 1029044-16-3

Pexidartinib

Cat. No. B1662808
CAS RN: 1029044-16-3
M. Wt: 417.8 g/mol
InChI Key: JGWRKYUXBBNENE-UHFFFAOYSA-N
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Description

Pexidartinib, also known as Turalio, is a kinase inhibitor drug used to treat adults with symptomatic tenosynovial giant cell tumor (TGCT) that is not likely to improve with surgery . TGCT is also known as giant cell tumor of the tendon sheath (GCT-TS) or pigmented villonodular synovitis (PVNS) .


Molecular Structure Analysis

This compound has a molecular formula of C20H15ClF3N5 and a molar mass of 417.82 g/mol . Its IUPAC name is 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-2-pyridinamine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 454.28 g/mol and is soluble in DMSO at 60 mg/mL . It is stored at 2-8°C in a dry, sealed environment .

Scientific Research Applications

Pexidartinib's Role in Targeting Cancer

This compound (TURALIO™) is primarily known as a tyrosine kinase inhibitor, selectively active against the colony-stimulating factor 1 (CSF1) receptor, KIT proto-oncogene receptor tyrosine kinase (KIT), and FMS-like tyrosine kinase 3 harboring an internal tandem duplication mutation (FLT3-ITD). It was first approved by the US FDA in 2019 for treating adult patients with symptomatic tenosynovial giant cell tumor (TGCT) that are severely debilitating or not amenable to improvement with surgery. This approval was based on the positive results from the phase III ENLIVEN trial (Lamb, 2019). Furthermore, this compound is being investigated for its potential in various malignancies, either as monotherapy or in combination therapy.

This compound in Clinical Studies for Solid Tumors

This compound has undergone clinical evaluation in Asian patients with advanced solid tumors. A phase I study assessed its safety and efficacy, revealing that this compound was generally safe and tolerable at the recommended phase 2 dose determined for Western patients (Lee et al., 2019). Another study explored its combination with weekly paclitaxel in patients with advanced solid tumors, finding that the combination was generally well-tolerated and effective in blocking CSF-1R signaling, suggesting potential for mitigating macrophage tumor infiltration (Wesolowski et al., 2019).

This compound's CNS Penetration and Impact

In the context of central nervous system (CNS) tumors, a study focused on evaluating the plasma pharmacokinetic parameters and estimating CNS penetrance of this compound in a non-human primate cerebrospinal fluid (CSF) reservoir model. The study indicated limited CSF penetration of this compound after single-dose oral administration (Shankarappa et al., 2020).

This compound in Pediatric Populations

A pediatric PK/PD Phase I trial of this compound was conducted in children with relapsed and refractory leukemias and solid tumors, including neurofibromatosis type I–related plexiform neurofibromas. The trial concluded that this compound was well tolerated in pediatric patients at all tested dose levels and achieved target inhibition (Boal et al., 2020).

This compound's Pharmacokinetics and Drug-Drug Interactions

Several studies have explored the pharmacokinetics of this compound. One study developed a UPLC-MS/MS assay for quantitative determination in plasma samples and examined its interactions with antifungal drugs in rats, providing insights into potential clinical considerations for concurrent drug use (Shi et al., 2020). Another study evaluated the potential drug-drug interaction risk of this compound with substrates of cytochrome P450 and P-glycoprotein, indicating that this compound is a moderate inducer of CYP3A and a weak inhibitor of CYP2C9 (Zahir et al., 2020).

Mechanism of Action

Target of Action

Pexidartinib is a selective tyrosine kinase inhibitor that primarily targets the colony-stimulating factor 1 (CSF1) receptor , KIT proto-oncogene receptor tyrosine kinase (KIT) , and FMS-like tyrosine kinase 3 harboring an internal tandem duplication mutation (FLT3-ITD) . These targets play crucial roles in cell survival, proliferation, and differentiation, particularly in the context of monocytes and macrophages .

Mode of Action

This compound works by inhibiting the CSF1/CSF1 receptor pathway . This inhibition blocks the immune responses that are activated in tenosynovial giant cell tumors (TGCT), a rare form of non-malignant tumor . By blocking these immune responses, this compound can help to control the growth and progression of TGCT .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the CSF1/CSF1 receptor pathway . CSF1 is expressed in high levels in several types of solid tumors and facilitates the differentiation of monocytes into tumor-associated macrophages (TAMs) and the survival of TAMs within the tumor microenvironment . TAMs, in turn, have immunosuppressive effects and promote tumor growth and metastases . By inhibiting the CSF1/CSF1 receptor pathway, this compound can disrupt these processes and help to control tumor growth .

Pharmacokinetics

This compound’s pharmacokinetics are influenced by several factors. The primary metabolism pathway of this compound involves oxidation by cytochrome P450 3A4 (CYP 3A4) enzymes and glucuronidation by UDP glucuronosyltransferase family 1 member A4 (UGT1A4) . UGT1A4 catalyzes the formation of the major inactive N-glucuronide, which has approximately a 10% higher exposure than this compound after a single dose . The pharmacokinetics of this compound are also affected by strong CYP3A4 inhibitors and inducers .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reprogramming of TAMs and the stimulation of T-cell infiltration in the tumor microenvironment . This compound reduces the number of TAMs and the formation of M2 TAMs in the tumor microenvironment, and inhibits the recruitment of monocytes from peripheral blood to the tumor microenvironment .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the absorption of this compound is affected by dietary fat content: co-administration with a high-fat meal can increase this compound absorption by 100%, while a low-fat meal can increase absorption by approximately 60% . Therefore, the timing and content of meals can significantly influence the bioavailability and efficacy of this compound .

properties

IUPAC Name

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWRKYUXBBNENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026482
Record name Pexidartinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tenosynovial giant cell tumor is a rare, non-malignant neoplasm that causes abnormal growth and damage to the synovium, bursae, or tendon sheaths. Recruitment of immune cells, specifically macrophages, is closely associated with the tumor mass formation in tenosynovial giant cell tumors. Macrophages drive tumor-promoting inflammation and play a central role in every stage of tumor progression. As the most abundant immune cells in the tumor microenvironment of solid tumors, macrophages promote processes that enhance tumor survival, such as angiogenesis, tumor cell invasion, and intravasation at the primary site. They also modulate the immune response to tumors to inhibit tumor clearance and directly engage with tumor cells to activate pro-survival signaling pathways. The recruitment, proliferation, and irreversible differentiation of macrophages are regulated by colony-stimulating factor-1 (CSF-1), which is a cytokine that is often translocated and highly expressed in tenosynovial giant cell tumors. Elevated expression of CSF-1 and CSF-1 receptor (CSF1R) has also been implicated in various models of malignant cancers and tumors. Pexidartinib targets the CSF1/CSF1R pathway as a selective CSF1R inhibitor. It stimulates the autoinhibited state of the CSF1R by interacting with the juxtamembrane region of CSF1R, which is responsible for folding and inactivation of the kinase domain, and preventing the binding of CSF1 and ATP to the region. Without the binding of CSF1 to the receptor, CSF1R cannot undergo ligand-induced autophosphorylation. By inhibiting the CSF1R signaling pathway, pexidartinib works to inhibit tumor cell proliferation and downmodulate cells involved in the disease, such as macrophages. It was also shown to inhibit the CD117 or proto-oncogene receptor tyrosine kinase (cKIT), mutant fms-like tyrosine kinase 3 (FLT3), and platelet-derived growth factor receptor (PDGFR)-β, which are all receptor tyrosine kinases that regulate critical cellular processes such as cell proliferation and survival.
Record name Pexidartinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12978
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

1029044-16-3
Record name PLX 3397
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029044-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pexidartinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029044163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pexidartinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12978
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pexidartinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEXIDARTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6783M2LV5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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